molecular formula C15H15N3O2S2 B2419876 N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)propane-1-sulfonamide CAS No. 912623-57-5

N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)propane-1-sulfonamide

Cat. No.: B2419876
CAS No.: 912623-57-5
M. Wt: 333.42
InChI Key: CZSJGAYGOYSSPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)propane-1-sulfonamide is a high-purity chemical compound supplied for research use. This synthetic molecule features a thiazolo[5,4-b]pyridine core structure, a privileged scaffold in medicinal chemistry known for its diverse biological activities, linked to a phenyl ring substituted with a propane-1-sulfonamide group. The primary research application of this compound is rooted in its function as a potent glucokinase activator (GKA) . Glucokinase serves as a key regulator of glucose homeostasis, and its activators represent a promising therapeutic approach for metabolic disorders. Consequently, this molecule is a valuable tool for investigating new treatments for Type 2 diabetes and impaired glucose tolerance . Research into its mechanism involves studying its interaction with the glucokinase enzyme to enhance catalytic activity, thereby promoting glucose-stimulated insulin secretion and improving hepatic glucose metabolism. Beyond its central role in metabolic research, the structural features of this compound make it a candidate for broader pharmacological investigation. The thiazolo[5,4-b]pyridine moiety is associated with antiproliferative properties , as evidenced by related compounds showing activity against human cancer cell lines . Furthermore, the integration of a sulfonamide group is a common strategy in antibiotic development, suggesting potential for antimicrobial and antiviral screening programs . Researchers can utilize this compound to explore these and other novel biological pathways. This product is strictly intended for research purposes in a controlled laboratory environment. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

N-[3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]propane-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2S2/c1-2-9-22(19,20)18-12-6-3-5-11(10-12)14-17-13-7-4-8-16-15(13)21-14/h3-8,10,18H,2,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZSJGAYGOYSSPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)NC1=CC=CC(=C1)C2=NC3=C(S2)N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24815221
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiazolo[5,4-b]pyridine derivatives typically involves the construction of the thiazole ring followed by the annulation of the pyridine ring. One common method starts with commercially available thiazole or thiazolidine derivatives, which undergo cyclization reactions to form the thiazolo[5,4-b]pyridine core. The sulfonamide group can be introduced through sulfonation reactions using sulfonyl chlorides under basic conditions .

Industrial Production Methods

Industrial production of N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)propane-1-sulfonamide may involve multi-step synthesis starting from readily available raw materials. The process typically includes steps such as nitration, reduction, cyclization, and sulfonation, followed by purification techniques like recrystallization or chromatography to obtain the final product in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)propane-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to various substituted derivatives .

Scientific Research Applications

Anticancer Activity

N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)propane-1-sulfonamide has shown promising results in targeting cancer-related pathways. Research indicates that compounds containing the thiazolo[5,4-b]pyridine structure can inhibit phosphoinositide 3-kinase (PI3K), a critical enzyme involved in cancer cell proliferation and survival. For instance, a study reported an IC50 value of 3.6 nM for a related thiazolo derivative against PI3Kα, underscoring the potential of this compound in cancer therapy .

Antimicrobial Properties

Sulfonamides are well-known for their antibacterial properties. The thiazolo[5,4-b]pyridine derivatives have been evaluated for their efficacy against various bacterial strains. A recent study highlighted the antibacterial activity of similar compounds against multidrug-resistant pathogens, showing significant effectiveness with minimum inhibitory concentration (MIC) values lower than traditional antibiotics .

Antifungal Activity

The compound may also exhibit antifungal properties. Research on related sulfonamide derivatives has demonstrated activity against Candida species, which are common pathogens in immunocompromised patients. Compounds synthesized with similar scaffolds showed greater efficacy than fluconazole, a standard antifungal treatment .

Case Study 1: Anticancer Efficacy

A comparative study evaluated the cytotoxic effects of various sulfonamide derivatives on human liver cancer cell lines (HepG2). The results indicated that several derivatives exhibited higher selectivity indices compared to methotrexate, establishing their potential as anticancer agents .

Case Study 2: Antimicrobial Activity

In a study focused on antimicrobial efficacy, this compound demonstrated significant activity against methicillin-resistant Staphylococcus aureus (MRSA). The MIC values were notably lower than those observed for conventional treatments, suggesting its potential as an alternative therapeutic agent .

Mechanism of Action

The mechanism of action of N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)propane-1-sulfonamide involves its interaction with specific molecular targets. For example, as a PI3K inhibitor, the compound binds to the active site of the enzyme, blocking its activity and thereby inhibiting the PI3K/Akt signaling pathway. This pathway is crucial for cell proliferation, survival, and metabolism, making the compound a potential candidate for cancer therapy .

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-4-florophenyl sulfonamide
  • 5-chlorothiophene-2-sulfonamide
  • 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridine analogues

Uniqueness

N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)propane-1-sulfonamide is unique due to its specific structural features, such as the combination of the thiazolo[5,4-b]pyridine core with the sulfonamide group. This unique structure contributes to its potent biological activity and specificity as a PI3K inhibitor, distinguishing it from other similar compounds .

Biological Activity

N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)propane-1-sulfonamide is a compound belonging to the thiazolo[5,4-b]pyridine class, which has garnered attention for its diverse biological activities and potential therapeutic applications. The structure features a thiazolo[5,4-b]pyridine core fused with a phenyl group and linked to a sulfonamide functional group. This unique arrangement contributes significantly to its pharmacological properties.

The primary target of this compound is Phosphoinositide 3-Kinase (PI3K) . The compound inhibits PI3K activity, which is critical in regulating various cellular processes, including growth, survival, and proliferation. By interfering with the PI3K/AKT/mTOR signaling pathway, this compound exhibits significant anti-cancer effects.

Biochemical Pathways

  • Inhibition of PI3K : This leads to reduced proliferation and survival of cancer cells.
  • Cellular Effects : Demonstrated cytotoxic effects against various cancer cell lines.

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

Activity Type Description
Anticancer ActivityInhibits cancer cell proliferation through PI3K inhibition.
Antimicrobial ActivityExhibits potential antimicrobial properties against various pathogens.
Enzyme InhibitionActs as an inhibitor for specific enzymes involved in metabolic pathways.

Case Studies and Research Findings

  • Anticancer Studies : Research has shown that this compound exhibits potent inhibitory activity against PI3K isoforms (α, γ, δ), with nanomolar IC50 values indicating high efficacy in reducing tumor cell viability .
  • Cytotoxicity Assessments : In vitro studies demonstrated significant cytotoxic effects against human cancer cell lines such as A549 (lung cancer), SGC-7901 (gastric cancer), and HepG2 (liver cancer). The compound's IC50 values ranged from 0.51 to 1.07 µg/mL across these cell lines .
  • Antimicrobial Evaluation : Preliminary studies suggest that the compound may exhibit antimicrobial properties, although specific pathogens and mechanisms remain to be fully elucidated .

Q & A

Q. What synthetic strategies are recommended for preparing N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)propane-1-sulfonamide?

Methodological Answer: The synthesis typically involves coupling a sulfonyl chloride precursor with a thiazolo-pyridine-containing amine. A robust approach, adapted from sulfonamide coupling methods, uses aromatic sulfonyl chlorides and heterocyclic amines in the presence of bases like 3-picoline or 3,5-lutidine. Catalytic N-arylsulfilimine compounds (1–6 mol%) can enhance reaction efficiency . For example, the reaction of propane-1-sulfonyl chloride with 3-(thiazolo[5,4-b]pyridin-2-yl)aniline under inert conditions (e.g., THF, 0–85°C) yields the target compound after purification via column chromatography or recrystallization. Ensure intermediates (e.g., boronate esters or halogenated precursors) are validated by LCMS or 1^1H NMR .

Q. How should researchers confirm the structural integrity and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Analyze 1^1H and 13^13C NMR spectra to verify substituent positions. For example, aromatic protons in the thiazolo-pyridine core resonate at δ 7.5–9.0 ppm, while sulfonamide protons appear as broad singlets near δ 3.0–4.0 ppm .
  • High-Performance Liquid Chromatography (HPLC): Confirm purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm. Adjust mobile phases (e.g., acetonitrile/water with 0.1% TFA) to resolve impurities .
  • Mass Spectrometry (MS): Validate molecular weight via ESI-MS, expecting [M+H]+^+ at m/z ~401 (exact mass depends on isotopic composition) .

Q. What are the primary biological targets and mechanisms associated with this compound?

Methodological Answer: The compound’s thiazolo-pyridine and sulfonamide motifs suggest kinase or epigenetic modulation. For instance:

  • Kinase Inhibition: Similar thiazolo-containing analogs inhibit CDK7 (IC50_{50} < 100 nM) by competing with ATP-binding pockets. Validate via kinase panel assays (e.g., SelectScreen®) .
  • Sirtuin Modulation: Structurally related benzamide derivatives act as sirtuin regulators (e.g., SIRT1/2), influencing chromatin remodeling. Use fluorescence-based deacetylase assays with NAD+^+ cofactor monitoring .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize potency and selectivity?

Methodological Answer:

  • Core Modifications: Replace the thiazolo[5,4-b]pyridine with [1,3]thiazolo[5,4-c]pyridine to alter π-π stacking with kinase catalytic domains. Compare IC50_{50} values in enzymatic vs. cellular assays .
  • Substituent Engineering: Introduce electron-withdrawing groups (e.g., -CF3_3) on the phenyl ring to enhance metabolic stability. Assess bioavailability via hepatic microsome assays .
  • Selectivity Screening: Test against off-target kinases (e.g., CDK2, CDK9) using thermal shift assays or ALARM NMR to identify non-specific binding .

Q. How should researchers address discrepancies between in vitro enzymatic and cellular activity data?

Methodological Answer:

  • Membrane Permeability: Measure logP (e.g., shake-flask method) and use PAMPA assays to evaluate passive diffusion. Low permeability may explain reduced cellular efficacy despite high enzymatic inhibition .
  • Efflux Transporters: Co-treat with ABCB1 inhibitors (e.g., verapamil) in cell lines overexpressing P-glycoprotein to assess transporter-mediated resistance .
  • Prodrug Strategies: Synthesize phosphate or acetate prodrugs to improve solubility. Monitor intracellular hydrolysis via LCMS .

Q. What in vivo models are suitable for evaluating pharmacokinetics and efficacy?

Methodological Answer:

  • Rodent Models: Administer via oral gavage (10–50 mg/kg) in xenograft mice. Collect plasma at intervals (0–24 hr) for LCMS-based pharmacokinetic profiling (Cmax_{max}, AUC, t1/2_{1/2}) .
  • Tissue Distribution: Use quantitative whole-body autoradiography (QWBA) with 14^{14}C-labeled compound to assess brain penetration, critical for CNS targets .
  • Efficacy Endpoints: Monitor tumor volume (caliper measurements) and biomarker modulation (e.g., phospho-RNA Pol II for CDK7 inhibition) .

Q. How can researchers resolve solubility challenges during formulation?

Methodological Answer:

  • Co-Solvent Systems: Use 10% DMSO + 30% PEG-400 in saline for intravenous dosing. Validate stability via dynamic light scattering (DLS) .
  • Amorphous Solid Dispersions: Spray-dry with HPMCAS to enhance oral bioavailability. Characterize by differential scanning calorimetry (DSC) to confirm amorphous state .
  • pH Adjustment: For sulfonamide protonation, prepare buffered solutions (pH 3–4) with citrate or acetate. Confirm solubility via nephelometry .

Q. What computational methods predict off-target interactions or toxicity?

Methodological Answer:

  • Docking Simulations: Use Schrödinger Suite or AutoDock Vina to screen against hERG (cardiotoxicity risk) and CYP450 isoforms (e.g., CYP3A4). Prioritize compounds with docking scores > -9 kcal/mol .
  • Machine Learning: Train models on Tox21 datasets to predict hepatotoxicity. Use RDKit descriptors for feature generation .
  • Metabolite Prediction: Employ Meteor (Lhasa Limited) to identify reactive intermediates (e.g., quinone methides) that may cause idiosyncratic toxicity .

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